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Introduction to Prothioconazole-desthio

Prothioconazole-desthio (PTC-d) is the primary metabolite of the widely used triazole fungicide
prothioconazole (PTC), formed through desulfurization (sulfur removal) from the parent compound's
triazolinthione moiety [1]. This transformation occurs across biological systems, including plants, animals,
and fungi, as well as in environmental matrices [2] [1]. First introduced in 2004 by Bayer CropScience [3],
prothioconazole quickly gained popularity as a broad-spectrum fungicide for cereal crops, but its

significance has been increasingly overshadowed by concerns about its persistent and more toxic metabolite.

The conversion from prothioconazole to prothioconazole-desthio represents a toxification metabolic
pathway [2] [4], wherein the metabolite exhibits greater toxicological potential and environmental
persistence compared to its parent compound [5] [6]. This transformation is particularly significant in
regulatory and safety assessments, as prothioconazole-desthio demonstrates enhanced endocrine-
disrupting properties, thyroid hormone interference, and hepatotoxic effects in mammalian systems [2]
[5]. Understanding the properties and significance of this metabolite is therefore crucial for comprehensive

risk assessment in both agricultural and pharmaceutical contexts.
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Fundamental Chemical and Physical Properties

Structural Characteristics and Relationship to Parent Compound

Prothioconazole-desthio is structurally characterized by the replacement of the thioketone group (C=S) in
prothioconazole's 1,2,4-triazole ring with a ketone group (C=0) [1]. This seemingly minor modification
significantly alters the compound's biological activity and toxicological profile. Both the parent compound
and its metabolite share a chiral center, resulting in R and S enantiomers that demonstrate stereoselective
differences in their biological activity, toxicity, and environmental behavior [2]. The desthio metabolite
maintains the core structure of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl] substitution

pattern but features a reconfigured triazole ring system [1].

Table 1: Comparative Basic Properties of Prothioconazole and Prothioconazole-desthio

Property Prothioconazole Prothioconazole-desthio
Chemical structure Triazolinthione (contains C=S) Triazole (contains C=0)

Chirality Chiral center (R and S enantiomers)  Chiral center (R and S enantiomers)
Water solubility 300 mg/L at 20°C [3] No specific data (more polar)
Formation pathway Parent compound Via desulfurization metabolism
Bioactivity Limited direct fungicidal activity [1] Potent fungicide [1]

Toxicological concern  Moderate High [5] [6]

Environmental Fate and Persistence

Prothioconazole-desthio exhibits significantly greater environmental persistence compared to its parent
compound. While prothioconazole degrades relatively rapidly in soil with half-lives below 5.82 days,
prothioconazole-desthio demonstrates remarkable stability with half-lives exceeding 20 days under aerobic

conditions [6]. This persistence is particularly concerning in aquatic ecosystems, where the metabolite resists
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degradation both with and without the presence of algae (Chlorella pyrenoidosa) [4]. The metabolite's
stability to hydrolysis and resistance to aqueous photolysis contributes to its environmental persistence,

leading to potential accumulation in water systems [3] [4].

The mobility of prothioconazole-desthio in soil is considered moderate, but its persistence creates potential
for leaching and groundwater contamination over time [3]. Studies have detected the metabolite in various
environmental samples, including agricultural streams [6], highlighting its potential for long-range
transport and ecological impact. The environmental behavior undoubtedly increases the risk of

prothioconazole in aquatic ecosystems, necessitating specialized treatment strategies for metabolite removal

[2].
Toxicological Profile and Health Implications

Comparative Toxicity Data

Prothioconazole-desthio demonstrates enhanced toxicological effects across multiple biological systems
compared to its parent compound. In mammalian studies, the chronic No Observed Adverse Effect Level
(NOAEL) for prothioconazole was approximately 5 mg/kg bw/day, while for prothioconazole-desthio, it
was significantly lower at only 1.1 mg/kg bw/day in rat carcinogenicity research [6]. This nearly 5-fold

difference in NOAEL values indicates substantially greater toxicological concern for the metabolite.

Table 2: Comparative Toxicity Profile of Prothioconazole and Prothioconazole-desthio

. . . Prothioconazole- Experimental
Toxicity Endpoint Prothioconazole .
desthio System
Chronic NOAEL 5 mg/kg bw/day [6] 1.1 mg/kg bw/day [6] Rat carcinogenicity
study
Hepatotoxicity Moderate [5] Severe [5] [6] Mouse model
Endocrine disruption Moderate [2] Strong [2] In vitro assays
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. . . Prothioconazole- Experimental
Toxicity Endpoint Prothioconazole .
desthio System
Thyroid hormone Present [3] Enhanced [2] Mammalian systems
interference
Oxidative stress Moderate [5] Severe [9] Mouse liver/kidney
Aquatic toxicity Toxic to aquatic life Highly toxic to aquatic Daphnia magna,
[3] life [2] zebrafish

Specific Organ Toxicity and Mechanisms

o Hepatotoxicity: Prothioconazole-desthio induces more severe oxidative stress and metabolic
disturbances in liver tissues compared to the parent compound [5]. Exposure results in significant
inhibition of body weight gain, increased liver indices, and disruption of glycolipid metabolism [5] [6].
The metabolite causes macrovesicular steatosis of hepatocytes and induces more serious impacts on

liver function than the parent compound [2].

¢ Endocrine Disruption: Prothioconazole-desthio exhibits stronger estrogenic activity and thyroid
hormone disruption compared to prothioconazole [2]. The metabolite can induce increases in
estrogen and thyroid hormone levels, causing endocrine dyscrasia in exposed organisms [2]. These
effects are mediated through interaction with hormone receptors and suppression of thyroid

peroxidase, an enzyme responsible for iodine formation from iodide [3].

¢ Liver-Gut Axis Disruption: Recent research has revealed that prothioconazole-desthio significantly
disturbs the liver-gut axis in mammalian systems [6]. The metabolite exposure damages intestinal
barrier function, alters gut microbiota composition, and disrupts bile acid metabolism homeostasis.
This disruption manifests through changes in the expression of key genes involved in bile acid

synthesis (CYP7A1, CYP8B1) and transport (BSEP, NTCP) [6].

Mechanisms of Action and Metabolic Pathways
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Fungicidal Mechanism of Action

The primary mechanism of fungicidal action for prethioconazole-desthio involves potent inhibition of
CYP51 (sterol 14a-demethylase), a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway
[1]. Unlike the parent prothioconazole, which shows limited direct inhibition of CYP51, the desthio
metabolite binds competitively to the enzyme active site, acting as a classic sterol biosynthesis inhibitor
[1]. This binding disrupts the demethylation process of lanosterol or 24-methyl dihydrolanosterol at position
14, thereby impairing ergosterol production [3] [1].

Ergosterol is an essential component of fungal cell membranes, and its depletion leads to compromised
membrane integrity and function [1]. The accumulation of 14a-methylated sterol substrates further
contributes to fungal growth inhibition and cell death. Studies with Candida albicans CYP51 have
demonstrated that prothioconazole-desthio and medical azole antifungals like voriconazole share similar
binding properties, both exhibiting type II binding spectra characteristic of heme-coordinating inhibitors [1].
This mechanistic understanding supports the potential cross-applicability of findings between agricultural

and medical antifungal research.

Metabolic Pathways and Environmental Transformation

Prothioconazole undergoes complex transformation in biological and environmental systems, yielding
prothioconazole-desthio as the primary metabolite through phase I desulfuration [2] [4]. Comprehensive
metabolic studies have identified at least fourteen phase I and two phase II metabolites involved in various
reactions including hydroxylation, methylation, dechlorination, desulfuration, dehydration, and conjugation

[4]. The metabolic pathway can be visualized through the following experimental workflow:

© 2026 Smolecule. All rights reserved. 5/11 Tech Support


https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3591943/
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3591943/
https://en.wikipedia.org/wiki/Prothioconazole
https://pmc.ncbi.nlm.nih.gov/articles/PMC3591943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3591943/
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3591943/
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0304389422004393
https://pubmed.ncbi.nlm.nih.gov/35290892/
https://pubmed.ncbi.nlm.nih.gov/35290892/
https://www.smolecule.com/products/s540441?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Prothioconazole
Exposure

Absorption

:

Phase | Metabolism

onjugation

Phase Il Metabolism Biological Effects Residue Formation

Click to download full resolution via product page
Figure 1: Experimental Workflow for Studying Prothioconazole Metabolism and Effects

In plants, prothioconazole is quickly transformed to prothioconazole-desthio, which becomes the
predominant residue detected at harvest time [2] [7]. Studies in wheat plants have shown that while
prothioconazole concentrations decrease rapidly, the desthio metabolite persists much longer, with residues
detected in wheat grains and straw [7]. This persistence pattern raises important considerations for food

safety and residue management in agricultural systems.
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Analytical Methodologies and Experimental Protocols

Sample Preparation and Extraction Protocols

Advanced analytical methods have been developed for the simultaneous determination of prothioconazole
and its chiral metabolite in various matrices. The following emulsive liquid-liquid microextraction (ELLME)

protocol represents a green chemistry approach that avoids toxic dispersants:

e Reagents and Materials: Prothioconazole and prothioconazole-desthio standards (purity >97%),
hexanoic acid as extraction solvent, sodium chloride as demulsifier, acetonitrile, formic acid, and

filtered samples (water, juice, tea, vinegar) [8].

e ELLME Procedure:

o Mix 200 pL hexanoic acid with 400 pL pure water in a glass tube

o Manually pump the mixture repeatedly using a pipette to form a high-concentration oil-in-water
(O/W) emulsion

o Add the emulsion to 5 mL sample and shake gently to form a low-concentration emulsion

o Add 0.5 g sodium chloride solution (20% w/v) to initiate demulsification

o Allow phase separation without centrifugation

o Collect the upper extractant phase for analysis [8]

¢ Chromatographic Separation:

o Column: Chiralcel OD-3 chiral column (150 mm x 4.6 mm, 3 ym)
o Mobile phase: n-hexane/isopropanol (70:30, v/v)

o Flow rate: 0.5 mL/min

o Column temperature: 30°C

o Detection: DAD at 220 nm [8]

This method achieves baseline separation of prothioconazole and prothioconazole-desthio enantiomers
with resolution >1.5, enabling precise quantification of each enantiomer in complex matrices [8]. The
method avoids toxic solvents and time-consuming centrifugation, providing an environmentally friendly

alternative to conventional dispersive liquid-liquid microextraction approaches.

In Vitro CYP51 Inhibition Assay
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The definitive assessment of prothioconazole-desthio's fungicidal activity requires evaluation of CYP51

inhibition through the following protocol:

e Enzyme Preparation: Heterologous expression of Candida albicans CYP51 (CaCYP51) in
Escherichia coli DH5a supplemented with the heme precursor 5-aminolevulinic acid. Protein isolation

and purification using Ni2+-NTA agarose affinity chromatography [1].

¢ Binding Determinations:

o Prepare stock solutions of prothioconazole (2 mg/mL), prothioconazole-desthio (0.2 mg/mL),
and voriconazole (0.1 mg/mL) in DMF

o Titrate azoles progressively against 5 yM CaCYP51 in 0.1 M Tris-HCI (pH 8.1) with 25%
glycerol

o Record difference spectra between 500-350 nm after each addition

o Construct binding saturation curves from AApeak-trough against azole concentration

o Calculate dissociation constant (Kd) using Morrison equation for tight binding [1]

e CYP51 Reconstitution Assay:

o Prepare reconstitution system containing 2.5 yM CaCYP51 and 10 puM truncated yeast
cytochrome P450 reductase

o Add test compounds in 5 pL DMF prior to incubation at 37°C

o Initiate reaction with B-NADPH-Na4

o Terminate reaction after 30 min with 2 mL 15% KOH in ethanol

o Incubate at 85°C for 90 min for saponification

o Extract and analyze sterol substrates and products by GC/MS [1]

This comprehensive assay enables the determination of IC50 values and mechanistic characterization of

inhibition, providing critical data on the compound's fungicidal efficacy and mode of action.

Regulatory Status and Risk Assessment
Considerations

Regulatory Guidelines and Safety Thresholds
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The regulatory assessment of prothioconazole must account for the significant contribution of its desthio
metabolite to overall toxicity. The acceptable daily intake (ADI) for prothioconazele has been established at
0.01 mg/kg body weight per day, with an acute reference dose (ARfD) of 0.01 mg/kg bw per day [3].
However, these values must be interpreted with consideration of the rapid in vive conversion to the more

toxic metabolite.

The European Commission has approved prothioconazele for use until March 31, 2027, with Poland and
France serving as dossier rapporteurs [9]. The substance is not currently candidate for substitution in the
EU, but this status may be reconsidered as additional data on metabolite toxicity emerges [9]. Maximum
Residue Limits (MRLs) have been established for prothioconazoele in various crops, but these may not fully

account for the cumulative risk from the persistent metabolite.

Risk Assessment and Mitigation Strategies

Comprehensive risk assessment for prothioconazole must incorporate metabolite-specific considerations:

e Dietary Exposure: Monitoring studies have detected prothioconazole-desthio residues in wheat
grains (0.011 mg/kg) and straw (0.55 mg/kg) [6], as well as in various food matrices including juice,
tea, and vinegar [8]. The transferability from stem to leaf is stronger than from root to stem in wheat

plants [7], influencing residue distribution patterns.

¢ Environmental Remediation: Conventional biological treatment approaches show limited efficacy
against prothioconazole-desthio, as Chlorella pyrenoidosa demonstrates poor removal capability for
the persistent metabolite [4]. Advanced oxidation processes (AOPs) utilizing peroxymonosulfate
(PMS) activated by cobalt-coated nitrogen-doped carbon nanotubes (Co@NCNTs) have shown
promise, eliminating approximately 96% of prothioconazole-desthio and transforming it to lower

toxicity metabolites [4].

e Analytical Monitoring: Regulatory monitoring programs must include specific methods for
prothioconazole-desthio quantification, employing chiral separation techniques to account for
enantioselective differences in toxicity and environmental behavior [8]. The development of green

chemistry approaches like ELLME supports more sustainable monitoring capabilities.
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Conclusion and Future Research Directions

Prothioconazole-desthio represents a critical case study in pesticide metabolite safety, demonstrating how
a transformation product can exhibit enhanced toxicity and persistence compared to its parent compound.
The comprehensive understanding of its properties, mechanisms, and analytical methodologies provides a

foundation for improved risk assessment and regulatory decision-making.

Future research should prioritize enantioselective risk assessment to account for the dramatically different
toxicological profiles of R and S enantiomers [2]. Additionally, advanced treatment technologies require
further development to address the environmental persistence of prothioconazele-desthio in aquatic systems
[4]. The translation of mechanistic insights from agricultural to medical fungicide research represents a

promising avenue for dual-purpose compound development [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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